molecular formula C25H20ClN3O2 B13746076 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 2786-85-8

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-

Cat. No.: B13746076
CAS No.: 2786-85-8
M. Wt: 429.9 g/mol
InChI Key: FVCHXOWNCNHXHX-UHFFFAOYSA-N
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Description

4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide is an organic compound that belongs to the class of azo dyes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is primarily used in the dyeing industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphtho-o-toluidide under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves the use of automated systems to handle the reagents and monitor the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in histological staining to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its application in dyeing and staining. The pathways involved include the formation of stable complexes with metal ions and other molecules, enhancing its utility in analytical and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-o-toluidine: An intermediate in the synthesis of azo dyes.

    3-Hydroxy-2-naphtho-o-toluidide: A precursor used in the coupling reaction to form the azo dye.

Uniqueness

4-[(5-Chloro-o-tolyl)azo]-3-hydroxy-2-naphtho-o-toluidide is unique due to its specific structure, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it highly valuable in both scientific research and industrial applications.

Properties

CAS No.

2786-85-8

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-21(15)27-25(31)20-13-17-8-4-5-9-19(17)23(24(20)30)29-28-22-14-18(26)12-11-16(22)2/h3-14,30H,1-2H3,(H,27,31)

InChI Key

FVCHXOWNCNHXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O

Origin of Product

United States

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